molecular formula C6H3BrClFMg B6303189 (2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF CAS No. 1234212-37-3

(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF

Cat. No. B6303189
CAS RN: 1234212-37-3
M. Wt: 233.75 g/mol
InChI Key: NCKJSJZPRQDSGG-UHFFFAOYSA-M
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Description

“(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF” is a Grignard reagent . It has a CAS Number of 1234212-37-3 and a molecular weight of 233.75 . The IUPAC name for this compound is bromo (2-chloro-4-fluorophenyl)magnesium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q;;+1/p-1 . This indicates that the compound consists of a phenyl ring with chlorine and fluorine substituents, a bromine atom, and a magnesium atom .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Paroxetine

This compound is a useful key intermediate in the synthesis of paroxetine , a medication used to treat depression, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD).

Cross-Coupling Reaction with Thiols

It is used in the cross-coupling reaction with thiols to produce arylsulfides . Arylsulfides are organic compounds that contain sulfur atoms directly bonded to an aromatic ring. They are used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Androgen Receptor Antagonists

This compound is used in the synthesis of 4-Arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives . These derivatives act as androgen receptor antagonists, which block the action of androgens and have potential therapeutic applications in the treatment of prostate cancer.

Preparation of Aprepitant

It serves as a Grignard intermediate for preparing aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting.

Benzylic Substitution Reactions

The compound can participate in benzylic substitution reactions . These reactions involve the replacement of a group attached to a benzene ring with another group, providing a method for the synthesis of a wide range of organic compounds.

Free Radical Reactions

It can be involved in free radical reactions . In these reactions, molecules with unpaired electrons (free radicals) are generated, which can undergo various chemical reactions, including polymerization, oxidation, and reduction.

Mechanism of Action

Target of Action

As a grignard reagent, it is known to react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .

Mode of Action

(2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile and base. It can participate in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds . The magnesium atom carries a partial positive charge, making the carbon atom more nucleophilic. This allows the carbon atom to attack the electrophilic carbon in carbonyl compounds, forming a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of (2-Chloro-4-fluorophenyl)magnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds . For example, it has been used as a reagent in the synthesis of key intermediates in the production of certain pharmaceuticals .

Action Environment

The action of (2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used under anhydrous conditions, as it reacts violently with water to produce hydrocarbons . It is also sensitive to air, which can lead to oxidation . Therefore, it is typically stored at low temperatures and under an inert atmosphere .

properties

IUPAC Name

magnesium;1-chloro-3-fluorobenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJSJZPRQDSGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)magnesium bromide

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